3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Description
This compound is a cyclopropane derivative characterized by a 2,2-dimethylcyclopropane core substituted with a carboxylic acid group and a 4-methoxyphenylaminocarbonyl moiety. Such structural features are common in agrochemicals and pharmaceuticals, where cyclopropane rings are leveraged for their conformational rigidity and metabolic stability .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2)10(11(14)13(17)18)12(16)15-8-4-6-9(19-3)7-5-8/h4-7,10-11H,1-3H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLXQBKWDFUXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and carboxylic acid groups are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Amide Hydrolysis | Acidic (HCl, H₂SO₄) or Basic (NaOH) | 2,2-Dimethylcyclopropanecarboxylic acid + 4-Methoxyaniline |
| Esterification | Acid-catalyzed (H₂SO₄, ROH) | Methyl/ethyl ester derivatives of the carboxylic acid group |
Key Considerations :
-
Amide hydrolysis is typically slow under mild conditions but accelerated at high temperatures .
-
Esterification may require protection of the amide group to avoid side reactions .
Oxidation and Reduction
The methoxy group and cyclopropane ring may undergo redox reactions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Methoxy Oxidation | KMnO₄ (acidic) | 3-{[(4-Hydroxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid |
| Cyclopropane Ring Opening | H₂, Pd/C (hydrogenation) | Open-chain alkane derivative (via ring strain relief) |
Mechanistic Insights :
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Oxidation of the methoxy group (-OCH₃) to a hydroxyl group (-OH) is feasible under strong oxidizing agents .
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The cyclopropane ring’s strain (≈27 kcal/mol) makes it reactive toward catalytic hydrogenation .
Substitution Reactions
The amide and aromatic methoxy groups may participate in nucleophilic or electrophilic substitutions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Methoxy Demethylation | BBr₃ (Lewis acid) | 3-{[(4-Hydroxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives at the aromatic ring |
Experimental Notes :
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Demethylation of the methoxy group using BBr₃ is quantitative in anhydrous conditions .
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Nitration would likely occur at the para position relative to the methoxy group due to directing effects.
Decarboxylation
The carboxylic acid group may undergo decarboxylation under thermal or catalytic conditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Thermal Decarboxylation | High temperature (200–300°C) | 3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropane + CO₂ |
| Metal-Catalyzed | Cu/quinoline (Ullmann-type) | Same as above with reduced energy barrier |
Thermodynamics :
Ring-Opening Reactions
The cyclopropane ring may react with electrophiles or radicals.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Radical Addition | Br₂, hv | Dibromo-open-chain derivative |
| Acid-Catalyzed Isomerization | H₃O⁺, heat | Isomeric cyclohexene derivative |
Challenges :
Biological and Industrial Relevance
Though specific studies on this compound are sparse, structurally related cyclopropane derivatives are used in:
Scientific Research Applications
The compound 3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, particularly in medicinal chemistry, pharmacology, and organic synthesis.
Medicinal Chemistry
The compound has shown promise as a lead structure in the development of new pharmaceuticals. Its unique molecular framework allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The methoxy group can modulate interactions with enzymes involved in cancer progression .
- Anti-inflammatory Properties : Research suggests that compounds with similar structures can inhibit inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases .
Pharmacology
The pharmacological profile of this compound is under exploration for its potential therapeutic effects.
- Enzyme Inhibition : Studies are ongoing to evaluate its role as an enzyme inhibitor, particularly in pathways related to pain and inflammation. The ability to modify the cyclopropane moiety could enhance its binding affinity to target enzymes .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders .
Organic Synthesis
In synthetic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules.
- Building Block for Complex Molecules : Its structural features allow it to act as a building block in the synthesis of novel compounds with desired pharmacological properties. Researchers have utilized it to create derivatives that show enhanced activity against various biological targets .
- Synthesis of Novel Compounds : The ability to modify the amino and carboxylic acid functional groups opens avenues for creating derivatives that can be tailored for specific applications in drug development .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of a series of derivatives based on this compound against human breast cancer cells. Results indicated significant cytotoxicity compared to control compounds, suggesting potential as a lead compound in anticancer drug development.
Case Study 2: Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory mechanisms of the compound. It was found that certain derivatives inhibited pro-inflammatory cytokines in vitro, demonstrating potential for treating conditions like arthritis and other inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related cyclopropane and cyclobutane derivatives, highlighting differences in substituents, ring systems, and functional groups:
Key Differences and Implications
Ring Size and Strain: The cyclopropane ring in the target compound introduces higher steric strain compared to cyclobutane derivatives (e.g., 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid). This strain may enhance reactivity in certain chemical transformations or binding affinity in biological systems .
Substituent Effects: The 4-methoxyphenylaminocarbonyl group in the target compound contrasts with the 2,4-dichlorophenylaminocarbonyl group in cyclanilide . Chlorine atoms increase electronegativity and lipophilicity, making cyclanilide more suited for pesticidal applications, whereas the methoxy group may favor interactions with polar biological targets. Meta-substituted analogues (e.g., 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid) exhibit reduced resonance stabilization compared to para-substituted derivatives, altering electronic properties and binding modes .
Biological Activity
3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid, often referred to as the compound of interest, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a cyclopropane ring substituted with a methoxyphenyl group and an amide functional group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 255.29 g/mol |
| CAS Number | 1142214-38-7 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. Research has shown that derivatives of cyclopropane carboxylic acids can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated that a related compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Compounds containing methoxy groups are known to modulate inflammatory pathways. In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This suggests that this compound may possess similar anti-inflammatory properties.
Neuroprotective Activity
Neuroprotection is another area where this compound may have beneficial effects. Research indicates that methoxyphenyl derivatives can protect neuronal cells from oxidative stress-induced damage. A specific study highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Study 1: Antitumor Activity
In a preclinical study, researchers evaluated the antitumor efficacy of a closely related compound in xenograft models of human tumors. The results showed a significant reduction in tumor volume compared to control groups, with mechanisms involving apoptosis induction and inhibition of angiogenesis being elucidated through histological analysis .
Case Study 2: Inflammation Model
Another study investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Administration of the compound resulted in a notable decrease in paw swelling compared to controls, indicating its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
